

In-Depth Technical Guide to the ^1H NMR Spectrum of Tetramethyl Orthocarbonate

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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

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This guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of tetramethyl orthocarbonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Structure and Symmetry

Tetramethyl orthocarbonate, $\text{C}(\text{OCH}_3)_4$, possesses a highly symmetrical tetrahedral structure. The central carbon atom is bonded to four equivalent methoxy groups. This high degree of symmetry results in the chemical equivalence of all twelve protons, a key determinant of its simple ^1H NMR spectrum.

Quantitative ^1H NMR Data

The ^1H NMR spectrum of tetramethyl orthocarbonate is characterized by a single resonance, reflecting the magnetic equivalence of all protons in the molecule. The quantitative data for this spectrum is summarized in the table below.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Solvent
~ 3.29 ppm[1]	Singlet	Not Applicable	12H	CDCl_3 [1]

Experimental Protocol

The following is a detailed protocol for acquiring a high-quality ^1H NMR spectrum of tetramethyl orthocarbonate. This protocol is based on standard practices for the analysis of small organic molecules.^{[2][3][4]}

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of pure tetramethyl orthocarbonate into a clean, dry vial.^{[3][4]}
- **Solvent Addition:** To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[4] Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.
- **Dissolution:** Gently swirl the vial to ensure complete dissolution of the sample.
- **Filtration:** Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.^[3]
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ^1H NMR acquisition on a 300-500 MHz spectrometer:

Parameter	Recommended Value	Rationale
Pulse Angle	30-45°	Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay. [2]
Acquisition Time	2-4 seconds	Sufficient to allow the Free Induction Decay (FID) to decay, ensuring good digital resolution. [2]
Relaxation Delay	1-2 seconds	A shorter delay is acceptable due to the small size of the molecule and the use of a smaller pulse angle.
Number of Scans	4-16	Adequate for achieving a high signal-to-noise ratio for a sample of this concentration. [2]
Spectral Width	0-12 ppm	A standard spectral window for ¹ H NMR of organic molecules.
Temperature	298 K (25 °C)	Standard ambient temperature for routine NMR analysis.

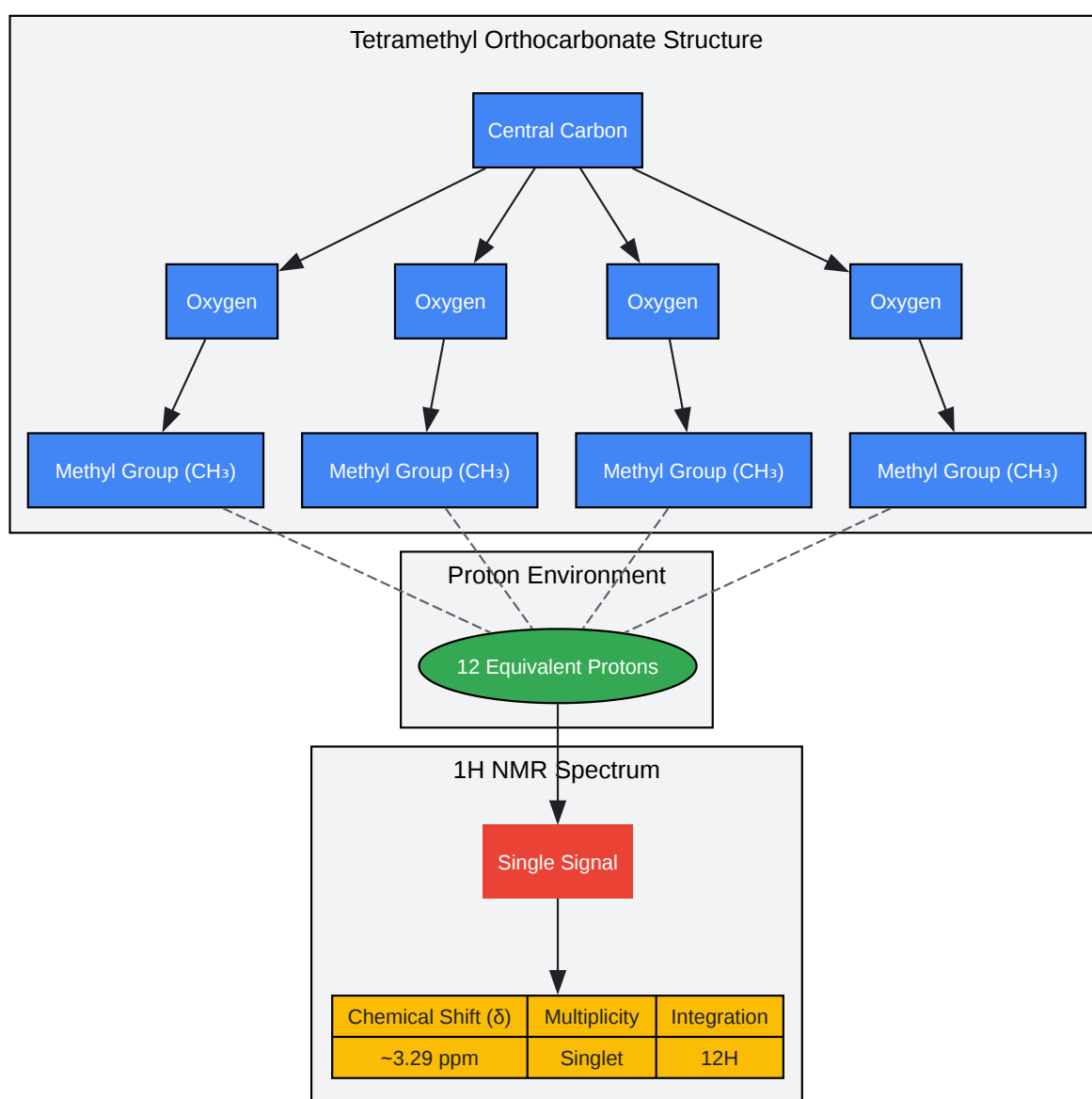
3.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired FID.
- Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

- Integration: Integrate the area under the singlet at approximately 3.29 ppm.

Visualization of Spectral Data

The logical relationship between the structure of tetramethyl orthocarbonate and its ^1H NMR spectrum can be visualized as follows:



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Caption: Molecular structure to ^1H NMR spectrum relationship.

This in-depth guide provides the necessary information for the successful acquisition, processing, and interpretation of the ^1H NMR spectrum of tetramethyl orthocarbonate, which serves as a fundamental technique for its structural verification and purity assessment.

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